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Abstract
This technical guide provides a comprehensive overview of trans-3-Bromo-N-

ethylcinnamamide, also known as Cinromide. It covers the compound's discovery as an

anticonvulsant agent, its synthesis, physicochemical properties, and its recently elucidated

mechanism of action as a potent inhibitor of the neutral amino acid transporter B⁰AT1

(SLC6A19). This document includes detailed experimental protocols, tabulated quantitative

data for easy reference, and visualizations of its synthesis and biological pathway to support

further research and development.

Introduction
trans-3-Bromo-N-ethylcinnamamide, originally developed as an anticonvulsant, has garnered

renewed interest due to its specific and potent inhibition of the solute carrier family 6 member

19 (SLC6A19), also known as B⁰AT1. This transporter is crucial for the absorption of neutral

amino acids in the intestine and kidneys. Its inhibition presents a promising therapeutic strategy

for metabolic diseases. This guide consolidates the current knowledge on this compound to

facilitate its application in drug discovery and development.

Physicochemical Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b7770796?utm_src=pdf-interest
https://www.benchchem.com/product/b7770796?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7770796?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A summary of the key physicochemical properties of trans-3-Bromo-N-ethylcinnamamide is

presented in Table 1.

Table 1: Physicochemical Properties of trans-3-Bromo-N-ethylcinnamamide

Property Value Reference

IUPAC Name
(2E)-3-(3-bromophenyl)-N-

ethylprop-2-enamide
-

Synonyms
Cinromide, trans-3-Bromo-N-

ethylcinnamamide
[1]

CAS Number 58473-74-8 [1]

Molecular Formula C₁₁H₁₂BrNO [2]

Molecular Weight 254.12 g/mol [2]

Melting Point 89-91 °C [1]

Appearance White crystalline material [1]

Solubility
Soluble in DMSO (≥250

mg/mL)
-

Synthesis of trans-3-Bromo-N-ethylcinnamamide
The synthesis of trans-3-Bromo-N-ethylcinnamamide can be achieved through the amidation of

trans-3-bromocinnamic acid. A common and effective method involves the conversion of the

carboxylic acid to an acid chloride, followed by reaction with ethylamine.
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Synthesis Pathway

trans-3-Bromocinnamic Acid

trans-3-Bromocinnamoyl chloride

 Toluene, Reflux

SOCl₂

trans-3-Bromo-N-ethylcinnamamide

 Toluene/Ether, Reflux

CH₃CH₂NH₂

Click to download full resolution via product page

Caption: Synthesis of trans-3-Bromo-N-ethylcinnamamide.

Experimental Protocol
Materials:

trans-3-Bromocinnamic acid

Thionyl chloride (SOCl₂)

Ethylamine (CH₃CH₂NH₂)

Anhydrous Toluene

Anhydrous Diethyl Ether

Ethanol

Water

Standard laboratory glassware and apparatus for reflux and filtration.
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Procedure:

Formation of the Acid Chloride: In a round-bottom flask equipped with a reflux condenser

and a magnetic stirrer, a solution of trans-3-bromocinnamic acid in anhydrous toluene is

prepared. Thionyl chloride is added dropwise to the solution at room temperature. The

reaction mixture is then heated to reflux and maintained for a period to ensure complete

conversion to the acid chloride. The progress of the reaction can be monitored by techniques

such as thin-layer chromatography (TLC). Upon completion, the excess thionyl chloride and

toluene are removed under reduced pressure.

Amidation: The resulting crude trans-3-bromocinnamoyl chloride is redissolved in anhydrous

toluene. In a separate flask, a solution of ethylamine in dry diethyl ether is prepared. The

acid chloride solution is added slowly with stirring to the ethylamine solution at room

temperature.[1]

Reaction and Work-up: The reaction mixture is heated at reflux for 1 hour.[1] After the

reaction is complete, the solvent and excess ethylamine are removed under reduced

pressure.[1] The residue is then triturated with water to precipitate the crude product.[1]

Purification: The crude solid is collected by filtration and washed with water. The product is

then recrystallized from an ethanol-water mixture to yield trans-3-bromo-N-ethylcinnamamide

as a white crystalline material.[1]

Characterization: The final product should be characterized by determining its melting point

and using spectroscopic methods (NMR, IR, MS) to confirm its structure and purity. The

reported melting point is 89-90°C.[1] While specific public spectra are not readily available, a

synthetic procedure noted that "NMR and IR spectra as well as elemental analysis were

consistent with the assigned" structure.[1]

Biological Activity and Mechanism of Action
Anticonvulsant Activity
Cinromide was initially identified as a broad-spectrum anticonvulsant.[3] Its efficacy has been

demonstrated in various animal models of epilepsy.

Table 2: Anticonvulsant Activity of Cinromide
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Animal Model Administration ED₅₀ (mg/kg) Reference

Mice (Electroshock) i.p. 60 ± 11 [3]

Mice (Leptazol-

induced)
i.p. 90 ± 15 [3]

Mice (Electroshock) oral 80 ± 15 [3]

Mice (Leptazol-

induced)
oral 300 ± 61 [3]

Rats (Leptazol-

induced)
i.p. 58 ± 11 [3]

Mechanism of Action: B⁰AT1 Inhibition
Recent studies have elucidated that the primary mechanism of action of Cinromide is the

inhibition of the neutral amino acid transporter B⁰AT1 (SLC6A19). This transporter is

responsible for the sodium-dependent uptake of neutral amino acids in the small intestine and

the proximal tubule of the kidney.

B⁰AT1-mediated Amino Acid Transport and Inhibition by Cinromide

Intestinal/Kidney Cell

Neutral Amino Acids

B⁰AT1 Transporter
(SLC6A19)

Na⁺

Intracellular Amino Acids

 Transport

Cinromide

 Inhibition

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.rsc.org/suppdata/ob/b5/b505280g/
https://www.rsc.org/suppdata/ob/b5/b505280g/
https://www.rsc.org/suppdata/ob/b5/b505280g/
https://www.rsc.org/suppdata/ob/b5/b505280g/
https://www.rsc.org/suppdata/ob/b5/b505280g/
https://www.benchchem.com/product/b7770796?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7770796?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Inhibition of B⁰AT1 by Cinromide.

By blocking B⁰AT1, Cinromide prevents the reabsorption of neutral amino acids, leading to

their excretion. This mechanism is being explored for the treatment of metabolic disorders

characterized by elevated levels of certain amino acids.

Table 3: In Vitro Inhibitory Activity of Cinromide

Target Assay IC₅₀ (µM) Reference

B⁰AT1 (SLC6A19)
FLIPR Membrane

Potential
~0.3 -

B⁰AT1 (SLC6A19) Radioactive Uptake ~0.5 -

5-HT induced

contractions
Rat fundus strips

- (46% inhibition at 10-

100 µM)
[3]

Monoamine Oxidase Rat liver and brain - (Inhibits at 100 µM) [3]

Experimental Protocols for Biological Assays
In Vivo Anticonvulsant Activity Assay (Rodent Model)
Objective: To determine the median effective dose (ED₅₀) of trans-3-Bromo-N-

ethylcinnamamide required to protect against chemically or electrically induced seizures.

Materials:

trans-3-Bromo-N-ethylcinnamamide

Vehicle (e.g., propylene glycol)

Convulsant agent (e.g., pentylenetetrazol (Leptazol) or electroshock apparatus)

Male Swiss mice or Wistar rats

Syringes and needles for intraperitoneal (i.p.) or oral (p.o.) administration
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Procedure:

Animal Preparation: Acclimatize animals to the laboratory conditions for at least one week.

Fast the animals overnight before the experiment with free access to water.

Drug Administration: Prepare a solution of trans-3-Bromo-N-ethylcinnamamide in the vehicle.

Administer the compound at various doses to different groups of animals via the desired

route (i.p. or p.o.). A control group should receive the vehicle only.

Induction of Seizures: At a predetermined time after drug administration (e.g., 30-60

minutes), induce seizures.

Chemical Induction: Administer a convulsant dose of Leptazol (e.g., 85 mg/kg, i.p.).

Electrical Induction: Apply a short electrical stimulus via corneal or ear electrodes.

Observation: Observe the animals for a set period (e.g., 30 minutes) for the presence or

absence of tonic-clonic seizures.

Data Analysis: The ED₅₀ is calculated using statistical methods, such as the log-probit

analysis, based on the percentage of animals protected from seizures at each dose level.

B⁰AT1 Inhibition Assay (Cell-based)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of trans-3-Bromo-N-

ethylcinnamamide on the B⁰AT1 transporter.

Materials:

A cell line stably expressing human B⁰AT1 (e.g., MDCK cells)

trans-3-Bromo-N-ethylcinnamamide

Radio-labeled neutral amino acid (e.g., ³H-Leucine)

Assay buffer (e.g., Hanks' Balanced Salt Solution)

Scintillation fluid and counter
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Procedure:

Cell Culture: Culture the B⁰AT1-expressing cells in appropriate media until they reach a

suitable confluency in multi-well plates.

Compound Incubation: Prepare serial dilutions of trans-3-Bromo-N-ethylcinnamamide in the

assay buffer. Remove the culture medium from the cells and wash with the assay buffer. Add

the different concentrations of the compound to the cells and incubate for a specific period.

Uptake Assay: To initiate the uptake, add the assay buffer containing the radio-labeled amino

acid to the wells. Incubate for a short period (e.g., 10 minutes) at room temperature.

Termination and Lysis: Stop the uptake by rapidly washing the cells with ice-cold assay

buffer. Lyse the cells using a suitable lysis buffer.

Quantification: Transfer the cell lysates to scintillation vials, add scintillation fluid, and

measure the radioactivity using a scintillation counter.

Data Analysis: The IC₅₀ value is determined by plotting the percentage of inhibition of amino

acid uptake against the logarithm of the compound concentration and fitting the data to a

sigmoidal dose-response curve.

Conclusion
trans-3-Bromo-N-ethylcinnamamide (Cinromide) is a compound with a well-established

anticonvulsant profile and a more recently discovered role as a potent inhibitor of the B⁰AT1

neutral amino acid transporter. This dual activity and its well-defined chemical synthesis make it

a valuable tool for research in both neuroscience and metabolic diseases. This technical guide

provides the essential information and protocols to support scientists and researchers in their

exploration of this promising molecule. Further investigation into its pharmacokinetic and

pharmacodynamic properties will be crucial for its potential clinical translation.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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